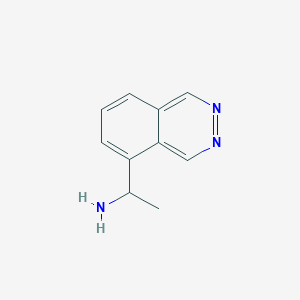
4-Hexyl-N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexyl-N,N-diphenylaniline is an organic compound with the molecular formula C24H31N. It is a derivative of aniline, consisting of an amine bound to two phenyl groups and a hexyl chain. This compound is known for its applications in various fields, including organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-N,N-diphenylaniline typically involves the reaction of hexylamine with diphenylamine under specific conditions. One common method is the thermal deamination of aniline over oxide catalysts, which produces diphenylamine. This intermediate can then be reacted with hexylamine to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hexyl-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine compounds, and substituted aniline derivatives.
Scientific Research Applications
4-Hexyl-N,N-diphenylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a fluorescent probe in analytical chemistry.
Medicine: It is investigated for its potential use in drug development and as a ligand in biochemical studies.
Mechanism of Action
The mechanism of action of 4-Hexyl-N,N-diphenylaniline involves its interaction with specific molecular targets. As a ligand, it selectively binds to receptors, triggering or inhibiting various biochemical pathways. This interaction can lead to changes in cellular functions and has implications in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
Diphenylamine: An organic compound with the formula (C6H5)2NH, used mainly for its antioxidant properties.
4-Methoxy-N,N-diphenylaniline: A derivative used as a monomer precursor for the preparation of poly-4-methoxytriphenylamine.
Uniqueness
4-Hexyl-N,N-diphenylaniline is unique due to its hexyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in organic electronics and materials science, where its structural features contribute to enhanced performance in devices like OLEDs and OPVs.
Properties
CAS No. |
1167-78-8 |
|---|---|
Molecular Formula |
C24H27N |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
4-hexyl-N,N-diphenylaniline |
InChI |
InChI=1S/C24H27N/c1-2-3-4-7-12-21-17-19-24(20-18-21)25(22-13-8-5-9-14-22)23-15-10-6-11-16-23/h5-6,8-11,13-20H,2-4,7,12H2,1H3 |
InChI Key |
OYQVWQVQPHZAEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13130352.png)

![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)
![2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13130365.png)







![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)


